molecular formula C18H30Cl2N2O2 B5969104 1-tert-butoxy-3-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-propanol hydrochloride

1-tert-butoxy-3-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-propanol hydrochloride

Cat. No.: B5969104
M. Wt: 377.3 g/mol
InChI Key: BXFQMDWRPSGIKI-UHFFFAOYSA-N
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Description

1-tert-butoxy-3-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-propanol hydrochloride is a useful research compound. Its molecular formula is C18H30Cl2N2O2 and its molecular weight is 377.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.1684336 g/mol and the complexity rating of the compound is 353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Properties

  • Evidence of Anticonvulsant Activity : Some aminoisopropanoloxy derivatives of 2-xanthone, which share structural similarities with 1-tert-butoxy-3-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-propanol hydrochloride, have been synthesized and evaluated for their anticonvulsant properties. These compounds showed promising results in anticonvulsant tests, highlighting the potential therapeutic applications of related compounds in treating epilepsy or seizures (Marona, Górka, & Szneler, 1998).

Chemical Synthesis and Reactivity

  • Synthesis and Reactivity : The study of different chemical reactions, such as the thermal decomposition of tert-butylperoxyiodanes and the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, provides insight into the chemical behavior and potential applications of related tert-butoxy compounds in synthetic chemistry (Dolenc & Plesničar, 1997); (Sanjeevarayappa et al., 2015).

Catalysis and Industrial Applications

  • Catalytic and Industrial Use : The tert-butoxy group in compounds like this compound can play a significant role in catalysis and industrial applications, such as in oxidative alkenol cyclization and in the synthesis of various organic compounds (Dönges et al., 2014).

Potential Medicinal Chemistry Applications

  • Applications in Medicinal Chemistry : The compound's structure, especially the piperazine moiety, suggests potential applications in medicinal chemistry. For instance, compounds with a similar structural framework have been investigated for their anti-malarial and beta-antiadrenergic activities (Cunico et al., 2009); (Goněc, Račanská, & Csöllei, 2008).

Properties

IUPAC Name

1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-[(2-methylpropan-2-yl)oxy]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29ClN2O2.ClH/c1-14-5-6-15(19)11-17(14)21-9-7-20(8-10-21)12-16(22)13-23-18(2,3)4;/h5-6,11,16,22H,7-10,12-13H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFQMDWRPSGIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC(C)(C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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